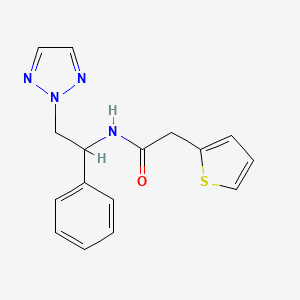

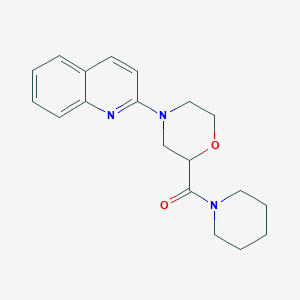

![molecular formula C17H17NO2S B2504254 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide CAS No. 2097900-29-1](/img/structure/B2504254.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted benzamide derivatives has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with some compounds showing significant electrophysiological activity in vitro, comparable to sematilide, a class III antiarrhythmic agent . Another study describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through a green chemistry approach, using water as the reaction medium and achieving nearly quantitative yields . Additionally, novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized via cyclocondensation reactions, with the structures confirmed through various spectral studies .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the prototropy process and the Fries rearrangement of heterocyclic amides, providing insight into the molecular conformations and intermolecular interactions .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions that are significant for their biological applications. The Fries rearrangement, a regioselective synthesis of benzamide derivatives, has been achieved under catalyst- and solvent-free conditions using microwave assistance . The reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been demonstrated as a green synthesis method for producing carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of a 3,5-dinitrophenyl group in N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has been shown to enable colorimetric sensing of fluoride anions, with a visible color transition indicating the presence of fluoride in solution . This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by UV-Vis and NMR titration experiments .

Case Studies

The compounds synthesized in these studies have been evaluated for various biological activities. For instance, some N-substituted imidazolylbenzamides showed promising results in in vitro assays for cardiac electrophysiological activity . The antibacterial activity of novel benzofuran-2-yl derivatives was assessed against a panel of pathogenic microorganisms, with some compounds exhibiting significant activity . The colorimetric sensing of fluoride anions by specific benzamide derivatives represents a potential application in environmental monitoring .

科学的研究の応用

Synthesis and Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure of interest, has shown significant potential in cardiac electrophysiological activities. These compounds have been compared to sematilide, a class III agent, for their potency in vitro, indicating a viable pathway for developing new electrophysiological agents (Morgan et al., 1990).

Disposition and Metabolism

The study of SB-649868, an orexin receptor antagonist, which shares a similar benzofuran core structure, provides insights into the metabolism and disposition of such compounds in humans. This research highlights the importance of the benzofuran ring in the metabolism and pharmacokinetic profiles of new drug candidates (Renzulli et al., 2011).

Fluorescent Molecular Thermometers

The application of benzofuran derivatives in developing fluorescent molecular thermometers demonstrates the versatility of this chemical structure. Such thermometers utilize the phase transition properties of poly(N-isopropylacrylamide) and the fluorescence response of benzofurazans to temperature changes, offering a novel approach to temperature sensing in various settings (Uchiyama et al., 2003).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, incorporating benzamide structures, has been explored for antimicrobial properties. This research suggests that compounds with a benzofuran or benzamide moiety can be potent antibacterial and antifungal agents, expanding the potential for new therapeutics in combating infections (Mange et al., 2013).

Crystal Structure and Molecular Interactions

Studies on the crystal structure of methylsulfinyl benzofuran derivatives provide valuable information on the molecular interactions and stability of such compounds. These insights are crucial for the development of new materials and drugs, demonstrating the importance of understanding the structural properties of chemical compounds (Choi et al., 2008; Choi et al., 2009).

特性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-21-16-9-5-3-7-14(16)17(19)18-10-12-11-20-15-8-4-2-6-13(12)15/h2-9,12H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNRZFRYGSRNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)

![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)

![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)